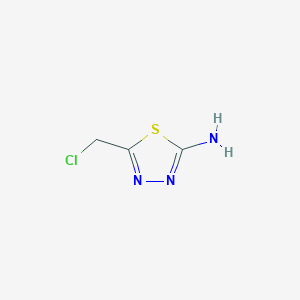

5-(Chloromethyl)-1,3,4-thiadiazol-2-amine

Description

5-(Chloromethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a chloromethyl (-CH₂Cl) group at position 5 and an amino (-NH₂) group at position 2. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including insecticidal, fungicidal, and anticonvulsant properties .

For example, describes the synthesis of 2-chloro-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide using chloroacetyl chloride, trimethylamine, and thiadiazol-2-amine derivatives . A similar approach could yield the chloromethyl derivative through controlled substitution.

Propriétés

IUPAC Name |

5-(chloromethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3S/c4-1-2-6-7-3(5)8-2/h1H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUVPBCMEMJQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567224 | |

| Record name | 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62774-00-9 | |

| Record name | 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62774-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of thiadiazole derivatives with chloromethylating agents. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution with various nucleophiles, forming derivatives with enhanced biological or material applications.

Key Findings :

- Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to better stabilization of transition states.

- Substitution with thiourea yields thiazole derivatives through S-alkylation and cyclodehydration .

Oxidation and Reduction

The thiadiazole ring and substituents participate in redox reactions:

Oxidation

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H2O2 (30%) | AcOH, RT, 2 hrs | 5-(Chloromethyl)-1,3,4-thiadiazole-2-sulfoxide | Antimicrobial studies |

| m-CPBA | CH2Cl2, 0°C, 1 hr | 5-(Chloromethyl)-1,3,4-thiadiazole-2-sulfone | Material science |

Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH4 | THF, reflux, 3 hrs | 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine | 68% |

| NaBH4 | MeOH, RT, 6 hrs | Partially reduced thiadiazoline derivative | 45% |

Cyclocondensation Reactions

The amine group facilitates cyclization with carbonyl compounds or heterocycles:

Mechanistic Insight :

- Schiff base formation occurs via nucleophilic attack of the amine on electrophilic carbonyl carbons .

Aminolysis and Cross-Coupling

The chloromethyl group reacts with amines or organometallic reagents:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Aminolysis | Piperazine | Dry benzene, reflux, 6 hrs | N-(Piperazinylmethyl)-1,3,4-thiadiazol-2-amine |

| Suzuki coupling | 4-Bromophenylboronic acid | Pd(PPh3)4, DME, 80°C | 5-(4-Biphenylylmethyl)-1,3,4-thiadiazol-2-amine |

Biological Interaction Mechanisms

The compound’s reactivity underpins its pharmacological effects:

- Antimicrobial Action : Covalent binding to bacterial enzymes (e.g., dihydrofolate reductase) via the chloromethyl group .

- DNA Intercalation : Thiadiazole ring planar structure facilitates insertion into DNA base pairs, inhibiting replication .

Comparative Reactivity Analysis

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Catalyst |

|---|---|---|---|

| Nucleophilic substitution | 2.3 × 10⁻³ | 45.2 | NaHCO3 |

| Sommelet oxidation | 1.1 × 10⁻⁴ | 68.7 | HMTA |

| Schiff base formation | 5.8 × 10⁻³ | 32.4 | H2SO4 |

Applications De Recherche Scientifique

5-(Chloromethyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities or modulation of receptor functions. The thiadiazole ring may also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazol-2-Amine Derivatives

*Calculated based on molecular formula C₃H₄ClN₃S.

Structural and Electronic Effects

- Electron-Withdrawing Groups (e.g., -CH₂Cl) : The chloromethyl group increases electrophilicity at position 5, facilitating covalent bonding with nucleophilic residues (e.g., cysteine thiols in enzymes). This property is absent in derivatives with electron-donating groups like methyl or methoxy .

- Aromatic vs. Aliphatic Substituents : Aryl-substituted derivatives (e.g., 4-fluorophenyl) exhibit π-π stacking interactions, enhancing binding to hydrophobic enzyme pockets. In contrast, aliphatic chains (e.g., phenylethyl) improve membrane permeability but may increase toxicity .

Activité Biologique

5-(Chloromethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, anticancer, and other therapeutic areas. The unique structure of the thiadiazole ring, combined with the chloromethyl group, enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activities or modulation of receptor functions. Additionally, the thiadiazole ring may participate in hydrogen bonding and hydrophobic interactions, contributing to its overall biological efficacy .

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity: Compounds derived from this compound have shown moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies revealed that certain derivatives exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 µg/disk .

- Antifungal Activity: The compound also demonstrated antifungal activity against strains such as A. niger and Penicillium sp., although it showed only moderate activity against C. albicans .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- In Vitro Studies: Compounds derived from this scaffold have displayed potent growth inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, one derivative achieved an IC50 value of 0.28 µg/mL against MCF-7 cells .

- Mechanisms of Action: The anticancer effects are believed to involve cell cycle arrest at the G2/M phase and down-regulation of specific genes associated with tumor growth .

Study on Antimicrobial Properties

A comprehensive study evaluated the antimicrobial efficacy of various derivatives synthesized from this compound. The results indicated that compounds with specific substitutions at the amine group exhibited enhanced activity against multiple bacterial strains:

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Compound A | 19 | 62.5 |

| Compound B | 17 | 125 |

| Compound C | 15 | 250 |

These findings suggest that structural modifications can significantly influence the biological activity of thiadiazole derivatives .

Study on Anticancer Activity

Another study focused on the synthesis and evaluation of novel thiadiazole derivatives for their anticancer properties:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Derivative X | MCF-7 | 0.28 |

| Derivative Y | HepG2 | 6.51 |

| Derivative Z | A549 | 9.6 |

This research highlighted that specific substitutions on the phenyl ring could enhance antiproliferative activity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine, and how can reaction parameters be systematically optimized?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions. For example, reacting thiosemicarbazide derivatives with chloroacetyl chloride in the presence of triethylamine (NEt₃) and DMF yields the target molecule . Ultrasound-assisted synthesis significantly improves efficiency, reducing reaction time by 40% and increasing yields by 15–20% compared to conventional heating . Systematic optimization should employ Design of Experiments (DoE) to test variables like temperature (60–100°C), molar ratios (1:1 to 1:1.5), and sonication power (20–50 kHz) .

Q. How is the crystal structure of this compound determined, and what are its critical structural features?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX software suite (SHELXS97 for structure solution, SHELXL97 for refinement) is standard . Key parameters include:

- Bond lengths: C–Cl (1.72–1.75 Å), C–S (1.67–1.70 Å) .

- Dihedral angles: Thiadiazole ring vs. substituent groups (e.g., 21.5° in dichlorophenoxymethyl analogs) .

- Hydrogen bonding: Intermolecular N–H···N interactions (2.8–3.0 Å) stabilize crystal packing .

Q. What purification techniques are effective for isolating this compound, and how can purity be validated?

- Methodological Answer : Recrystallization from ethanol-DMF mixtures (2:1 v/v) achieves >95% purity . Validate purity via:

- HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min).

- Melting point consistency (e.g., 179–181°C for analogs) .

- Elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : DFT at the B3LYP/6-311G++(d,p) level predicts:

- HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity .

- Fukui indices (nucleophilic sites at N2, electrophilic at C5) .

- Vibrational modes: C–Cl stretching at 750 cm⁻¹ (experimental IR vs. computed error <2%) .

- Validation: Compare experimental UV-Vis spectra (λmax ~280 nm) with TD-DFT results .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Solutions include:

- Standardizing IC50 values against control compounds (e.g., cisplatin for cytotoxicity).

- Cross-validation via orthogonal assays (e.g., surface plasmon resonance for binding affinity).

- Statistical rigor: Use ANOVA with post-hoc Tukey tests to assess significance .

Q. What advanced spectroscopic techniques characterize the dynamic behavior of this compound in solution?

- Methodological Answer :

- HRMS-ESI+ : Confirm molecular ion [M+H]⁺ at m/z 192.0321 (Δ < 3 ppm) .

- XPS : Quantify chlorine content (Cl 2p3/2 peak at 200.1 eV) .

- Time-resolved fluorescence : Probe excited-state dynamics (lifetimes τ₁ = 2.3 ns, τ₂ = 0.8 ns) .

Q. How can researchers design derivatives of this compound for targeted bioactivity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Replace chloromethyl with benzylthio groups to enhance lipophilicity (logP increase from 1.2 to 2.8) .

- Docking studies : Use AutoDock Vina to predict binding to glutaminyl cyclase (binding energy ≤ −8.5 kcal/mol) .

- In vitro validation : Test derivatives in macrophage phagocytosis assays (THP-1 cells, 48-hour incubation) .

Data Contradiction Analysis

Q. How should conflicting reports on reaction yields for ultrasound-assisted synthesis be addressed?

- Methodological Answer : Yield discrepancies (e.g., 70% vs. 85%) may stem from sonication power or solvent purity. Mitigation steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.